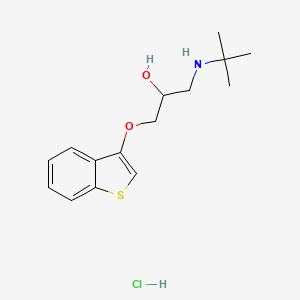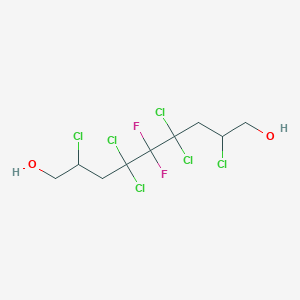
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol is a chemical compound with the molecular formula C₉H₁₂Cl₆F₂O₂ and a molecular weight of 402.905 g/mol . This compound is characterized by the presence of multiple chlorine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol involves several steps. One common method includes the reaction of a suitable precursor with chlorine and fluorine sources under controlled conditions. The reaction typically requires a solvent, such as chlorobenzene, and a catalyst, such as aluminum chloride . The reaction mixture is heated to reflux, and the product is isolated through distillation and purification techniques.
Chemical Reactions Analysis
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or fluorinated derivatives.
Scientific Research Applications
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the presence of multiple halogen atoms plays a crucial role in its activity .
Comparison with Similar Compounds
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol can be compared with other halogenated compounds such as:
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-2,2,4,4,6,6-hexahydro-: This compound also contains multiple chlorine atoms and exhibits similar chemical properties.
2,2,3,4,5,6-Hexachlorocyclohexadienone: Another halogenated compound with multiple chlorine atoms, used in various chemical reactions.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: A polychlorinated biphenyl with similar halogenation patterns[][4].
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to other halogenated compounds.
Properties
CAS No. |
77304-50-8 |
|---|---|
Molecular Formula |
C9H12Cl6F2O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2,4,4,6,6,8-hexachloro-5,5-difluorononane-1,9-diol |
InChI |
InChI=1S/C9H12Cl6F2O2/c10-5(3-18)1-7(12,13)9(16,17)8(14,15)2-6(11)4-19/h5-6,18-19H,1-4H2 |
InChI Key |
CDGJIVPZXQQSTO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)Cl)C(C(C(CC(CO)Cl)(Cl)Cl)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



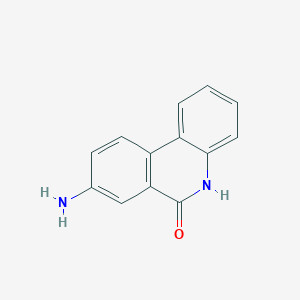

![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
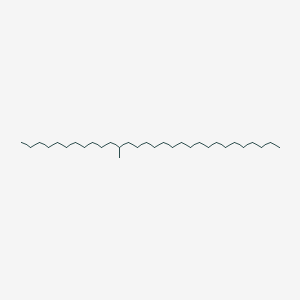
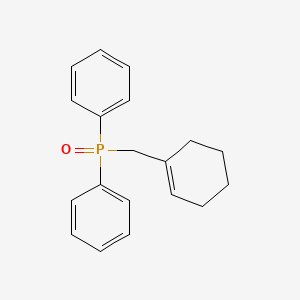



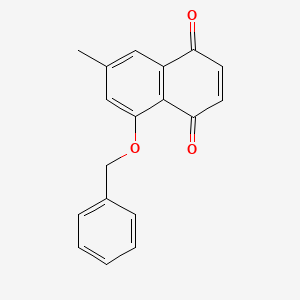
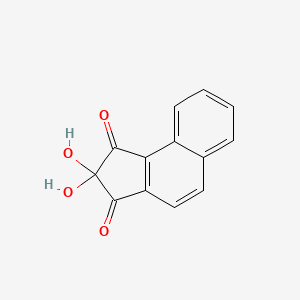
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

